2-bromo-N-cyclohexylacetamide
Overview
Description
2-Bromo-N-cyclohexylacetamide is an organic compound with the molecular formula C8H14BrNO. It is a brominated derivative of acetamide, where the bromine atom is attached to the second carbon of the acetamide group, and the nitrogen atom is bonded to a cyclohexyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclohexylacetamide can be achieved through several methods. One common method involves the bromination of N-cyclohexylacetamide. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclohexylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines, or thiols.
Reduction: The compound can be reduced to N-cyclohexylacetamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the cyclohexyl group to cyclohexanone or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed
Nucleophilic Substitution: Products include N-cyclohexylacetamide derivatives with different substituents replacing the bromine atom.
Reduction: The major product is N-cyclohexylacetamide.
Oxidation: Products include cyclohexanone derivatives and other oxidized forms of the cyclohexyl group.
Scientific Research Applications
2-Bromo-N-cyclohexylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential role in drug development, particularly in the treatment of various types of cancer, including breast cancer, leukemia, and melanoma.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclohexylacetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetamide: Similar structure but lacks the cyclohexyl group.
N-Cyclohexylacetamide: Similar structure but lacks the bromine atom.
2-Bromo-N-methylacetamide: Similar structure but has a methyl group instead of a cyclohexyl group.
Uniqueness
2-Bromo-N-cyclohexylacetamide is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination imparts distinct chemical properties, making it more reactive in nucleophilic substitution reactions and providing specific biological activity that is not observed in its analogs .
Properties
IUPAC Name |
2-bromo-N-cyclohexylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKRFCPNGGNHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289087 | |
Record name | 2-bromo-N-cyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63177-66-2 | |
Record name | 63177-66-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-N-cyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.